N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-20(10-4-8-16-6-2-1-3-7-16)24-22-18-14-30-15-19(18)25-26(22)13-21(28)23-12-17-9-5-11-29-17/h1-3,5-7,9,11H,4,8,10,12-15H2,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHHBZAIQYDGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H19N5O4S
- Molecular Weight : 449.5 g/mol
- CAS Number : 1105247-55-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or agonist at specific GPCRs, influencing intracellular signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Research has shown that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. The compound's structure suggests potential activity against a variety of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) studies indicate that related compounds have varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies have explored the anticancer properties of similar pyrazole derivatives. The compound may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and cell death .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated several thieno[3,4-c]pyrazole derivatives, including the target compound, against fungal and bacterial strains. Results indicated that modifications to the furan moiety enhanced antibacterial activity significantly .
- Anticancer Activity Assessment :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Structural Differences and Implications
The following table summarizes critical structural variations and their biochemical implications:
Key Observations :
- The chromenone moiety in adds rigidity, possibly enhancing target selectivity .
- Stereochemistry : Compounds with defined stereochemistry (e.g., ) exhibit improved binding specificity due to optimized spatial interactions with chiral enzyme pockets .
- NMR Shifts : As seen in , substitutions alter chemical environments (e.g., regions A and B in NMR profiles), which correlate with electronic effects. The furan group in the target compound may induce unique shifts, suggesting distinct binding modes compared to fluorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
